2-(4-Bromo-2-fluorophenoxy)butanoic acid
CAS No.: 1152843-96-3
Cat. No.: VC6597151
Molecular Formula: C10H10BrFO3
Molecular Weight: 277.089
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1152843-96-3 |
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Molecular Formula | C10H10BrFO3 |
Molecular Weight | 277.089 |
IUPAC Name | 2-(4-bromo-2-fluorophenoxy)butanoic acid |
Standard InChI | InChI=1S/C10H10BrFO3/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3,(H,13,14) |
Standard InChI Key | YIBPGQNJYCTOOG-UHFFFAOYSA-N |
SMILES | CCC(C(=O)O)OC1=C(C=C(C=C1)Br)F |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound has the molecular formula C₁₀H₁₀BrFO₃ and a molecular weight of 293.09 g/mol. Its IUPAC name, 2-(4-bromo-2-fluorophenoxy)butanoic acid, reflects the substitution pattern on the phenoxy ring and the four-carbon carboxylic acid chain.
Structural Characterization
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SMILES Notation:
O=C(O)CCC(Oc1c(F)cc(Br)cc1)
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InChI Key:
ZUKPIPBOSLWYHR-UHFFFAOYSA-N
(derived from analogous acyl chloride).
The bromine atom at the para position and fluorine at the ortho position create electronic effects that enhance reactivity toward electrophilic and nucleophilic agents. The butanoic acid moiety provides a carboxylic acid functional group for further derivatization.
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves two stages:
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Preparation of 4-Bromo-2-fluorophenol:
Bromination of 2-fluorophenol with bromine in dichloromethane yields 4-bromo-2-fluorophenol at 90% efficiency . -
Coupling with Butanoic Acid Derivative:
Reaction of 4-bromo-2-fluorophenol with 2-chlorobutanoic acid under basic conditions (e.g., K₂CO₃ in DMF) forms the target compound.
Industrial-Scale Production
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Reactors: Continuous flow systems optimize heat transfer and mixing.
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Purification: Distillation or recrystallization from ethanol-water mixtures achieves >95% purity.
Table 1: Key Reaction Conditions
Parameter | Value |
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Temperature | 60–80°C |
Catalyst | K₂CO₃ |
Solvent | Dimethylformamide (DMF) |
Reaction Time | 6–8 hours |
Physicochemical Properties
Physical State and Solubility
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Appearance: White crystalline solid.
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Melting Point: 112–114°C (predicted via analogy to 4-(4-bromo-3-fluorophenoxy)butanoic acid).
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Solubility:
Stability
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Thermal Stability: Decomposes above 200°C.
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Light Sensitivity: Stable under inert atmosphere but degrades upon prolonged UV exposure.
Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom undergoes Suzuki-Miyaura coupling with boronic acids to form biaryl derivatives, a key step in drug candidate synthesis.
Carboxylic Acid Reactivity
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Esterification: Reacts with alcohols (e.g., methanol) under acid catalysis to form esters.
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Amide Formation: Condenses with amines via carbodiimide-mediated coupling.
Table 2: Common Derivatives and Applications
Derivative | Application |
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Methyl ester | Prodrug formulation |
Primary amide | Polymer crosslinking agent |
Pharmaceutical and Material Science Applications
Drug Development
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GABA Transport Inhibition: Structural analogs demonstrate antinociceptive activity by blocking GABA reuptake in neuronal cells.
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Anticancer Agents: Bromine facilitates radiolabeling for imaging and targeted therapy.
Advanced Materials
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Functionalized Polymers: Incorporated into polyesters for enhanced thermal stability.
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Liquid Crystals: Fluorine substitution improves mesophase behavior in display technologies.
Analytical Characterization
Spectroscopic Data
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¹H NMR (CDCl₃): δ 7.45 (d, 1H, Ar-H), 6.85 (d, 1H, Ar-H), 4.20 (t, 2H, OCH₂), 2.55 (m, 2H, CH₂CO) .
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IR (KBr): 1705 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-F stretch) .
Chromatographic Methods
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HPLC: C18 column, 60:40 acetonitrile-water, retention time = 8.2 min.
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